molecular formula C23H24N2O4 B2839084 2-(9-Oxoxanthen-2-yl)propionic Acid 1,5-Diazabicyclo[4.3.0]non-5-ene Salt CAS No. 1346753-04-5

2-(9-Oxoxanthen-2-yl)propionic Acid 1,5-Diazabicyclo[4.3.0]non-5-ene Salt

Cat. No. B2839084
CAS RN: 1346753-04-5
M. Wt: 392.455
InChI Key: OQEMAQQKYSJWQK-UHFFFAOYSA-N
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Description

2-(9-Oxoxanthen-2-yl)propionic Acid 1,5-Diazabicyclo[4.3.0]non-5-ene Salt, commonly referred to as Oxo-OPN, is an important organic compound used in various scientific and medical applications. It is a diazabicyclononene (DBN) salt, which is a type of organic salt that is used to form stable complexes with other molecules. Oxo-OPN has a wide range of applications in scientific research and medical treatments, including as an antifungal, an anti-inflammatory, and a potential treatment for cancer.

Scientific Research Applications

Photooxidation Studies

One study examines the photooxidation of Xanthobilirubic acid, which shares a chromophore similar to bilirubin and is aerobically irradiated as its sodium salt. This research may provide insights into the behavior of related compounds under similar conditions (Grunewald, Walker & Strope, 1976).

Chiral 9-Oxabispidines

Another study describes the synthesis of enantiomerically pure 9-oxabispidines, using a late-stage intermediate similar to the compound . These compounds were evaluated as chiral ligands in catalyzed oxidative kinetic resolution, showcasing their potential in asymmetric synthesis (Breuning, Steiner, Mehler, Paasche & Hein, 2009).

Synthesis of N-Bridgehead Heterocycles

Research on the reactions of acylketenes with 2H-azirines, related to the compound , leads to the formation of derivatives of 5-oxa-1-azabicyclo[4.1.0]hept-3-ene. This study explores a non-pericyclic mechanism for the formation of these heterocycles, which could be relevant for synthetic applications (Khlebnikov, Novikov, Pakalnis & Yufit, 2011).

properties

IUPAC Name

2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine;2-(9-oxoxanthen-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4.C7H12N2/c1-9(16(18)19)10-6-7-14-12(8-10)15(17)11-4-2-3-5-13(11)20-14;1-3-7-8-4-2-6-9(7)5-1/h2-9H,1H3,(H,18,19);1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEMAQQKYSJWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OC3=CC=CC=C3C2=O)C(=O)O.C1CC2=NCCCN2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1346753-04-5
Record name 2-(9-Oxoxanthen-2-yl)propionic Acid 1,5-Diazabicyclo[4.3.0]non-5-ene Salt
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